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molecular formula C11H15NO2S B8575585 2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole

2-Methyl-4-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No. B8575585
M. Wt: 225.31 g/mol
InChI Key: TVULSXCAFGMKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423056

Procedure details

This compound is prepared by action of thioacetamide on 2-bromo-6-carbethoxy-cyclohexanone (II), according to the process described in Example 1. B.p.0.1 =102°-105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].Br[CH:6]1[CH2:11][CH2:10][CH2:9][CH:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]1=O>>[CH3:2][C:1]1[S:3][C:6]2[CH2:11][CH2:10][CH2:9][CH:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]=2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(C(CCC1)C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
B.p.0.1 =102°-105° C.

Outcomes

Product
Name
Type
Smiles
CC=1SC2=C(N1)C(CCC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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